
Tetrakis(ethylmethylamino)zirconium chemical
formula and structure.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Tetrakis(ethylmethylamino)zirconiu

m

Cat. No.: B1143060 Get Quote

An In-depth Technical Guide to Tetrakis(ethylmethylamino)zirconium

Introduction
Tetrakis(ethylmethylamino)zirconium, commonly abbreviated as TEMAZ or TEMAZr, is an

organometallic compound of zirconium.[1] It is a volatile, liquid precursor widely utilized in the

semiconductor industry for the deposition of high-quality zirconium-based thin films.[1] Its

thermal stability and solubility in non-polar solvents make it an ideal candidate for processes

such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition

(MOCVD).[1] This document provides a comprehensive overview of its chemical formula,

structure, physicochemical properties, and relevant experimental protocols for its synthesis and

application.

Chemical Formula and Structure
The chemical identity of Tetrakis(ethylmethylamino)zirconium is well-defined by its

molecular and structural formulas.

Molecular Formula: C₁₂H₃₂N₄Zr[2][3][4][5]

Linear Formula: Zr[N(CH₃)(CH₂CH₃)]₄[1][4][6]
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Synonyms: TEMAZ, TEMAZr, Zirconium tetrakis(ethylmethylamide),

Tetrakis(ethylmethylamido)zirconium(IV)[1][3][7][8]

The molecule consists of a central zirconium (Zr) atom in a +4 oxidation state, coordinated to

four ethylmethylamino [-N(CH₃)(C₂H₅)] ligands. The coordination geometry around the

zirconium center is typically tetrahedral.
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Figure 1: 2D molecular structure of Tetrakis(ethylmethylamino)zirconium.
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Physicochemical Properties
A summary of the key quantitative data for Tetrakis(ethylmethylamino)zirconium is

presented in the table below. This data is essential for its handling, storage, and application in

deposition processes.

Property Value References

Molecular Weight 323.63 g/mol [2][3][5][6][9]

Appearance Light yellow or colorless liquid [3][6][7][8]

Density 1.049 g/mL at 25 °C [1][3][6][10][11]

Boiling Point 81 °C at 0.1 mm Hg [1][3][8][10][11]

Melting Point < -70 °C [7]

Solubility

Soluble in non-polar solvents

(e.g., petroleum ether,

dichloromethane); Insoluble in

water

[1]

CAS Number 175923-04-3 [2][3][4][7]

Experimental Protocols
General Synthesis Protocol
The synthesis of Tetrakis(ethylmethylamino)zirconium is typically achieved through the

reaction of a zirconium(IV) halide with a lithium salt of the corresponding amine. The following

is a representative protocol based on the synthesis of analogous metal amides, such as

tetrakis(diethylamido)zirconium(IV).[12]

Materials:

Zirconium(IV) chloride (ZrCl₄)

Lithium ethylmethylamide (LiN(CH₃)(C₂H₅))

Anhydrous, oxygen-free solvent (e.g., hexane or toluene)
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Standard Schlenk line or glovebox equipment

Procedure:

Preparation of Lithium Ethylmethylamide: In a nitrogen-filled glovebox, lithium

ethylmethylamide is prepared by reacting n-butyllithium with ethylmethylamine in a suitable

solvent like hexane. The reaction is typically performed at low temperatures (e.g., 0 °C) and

then allowed to warm to room temperature.

Reaction with Zirconium(IV) Chloride: A slurry of Zirconium(IV) chloride in the chosen

anhydrous solvent is prepared in a Schlenk flask.

The freshly prepared solution of lithium ethylmethylamide (4 molar equivalents) is slowly

added to the ZrCl₄ slurry under an inert atmosphere, with vigorous stirring. The reaction is

exothermic and may require cooling to control the temperature.

The reaction mixture is stirred at room temperature for several hours or overnight to ensure

complete reaction. The overall reaction is: ZrCl₄ + 4 LiN(CH₃)(C₂H₅) → Zr[N(CH₃)(C₂H₅)]₄ +

4 LiCl

Work-up and Purification: The resulting mixture contains the desired product and lithium

chloride (LiCl) precipitate. The LiCl is removed by filtration under inert atmosphere.

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

The final product, Tetrakis(ethylmethylamino)zirconium, is purified by vacuum distillation

to yield a colorless or light-yellow liquid.[1]

Application in Atomic Layer Deposition (ALD) of ZrO₂
Tetrakis(ethylmethylamino)zirconium is a widely used precursor for depositing zirconium

oxide (ZrO₂) thin films via ALD.[1][13] The process involves sequential, self-limiting surface

reactions.

Materials:

Tetrakis(ethylmethylamino)zirconium (TEMAZ) as the zirconium precursor.
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An oxidant, typically water (H₂O), ozone (O₃), or an oxygen plasma, as the co-reactant.[13]

An inert carrier gas (e.g., N₂, Ar).

A substrate (e.g., silicon wafer).

An ALD reactor.

Procedure (One ALD Cycle):

TEMAZ Pulse: The TEMAZ precursor is vaporized and pulsed into the ALD reactor chamber

containing the substrate. The precursor chemisorbs onto the substrate surface until

saturation is reached.

Purge 1: The chamber is purged with an inert gas to remove any unreacted TEMAZ and

gaseous byproducts.

Oxidant Pulse: The oxidant (e.g., H₂O vapor) is pulsed into the chamber. It reacts with the

chemisorbed precursor layer on the surface to form a layer of ZrO₂ and releases reaction

byproducts.

Purge 2: The chamber is purged again with the inert gas to remove the oxidant and any

remaining byproducts.

This four-step cycle is repeated to grow a ZrO₂ film of the desired thickness in a layer-by-layer

fashion. The deposition temperature is a critical parameter, typically ranging from 150 to 250

°C.[13]
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Figure 2: Workflow for Atomic Layer Deposition using TEMAZ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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